molecular formula C22H20N6O6 B1670689 Diniprofylline CAS No. 17692-30-7

Diniprofylline

Cat. No.: B1670689
CAS No.: 17692-30-7
M. Wt: 464.4 g/mol
InChI Key: ZMXGPGZXYJCCHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diniprofylline involves the esterification of pyridinecarboxylic acid with a theophylline derivative. The reaction typically requires a dehydrating agent to facilitate the esterification process. Common reagents used in this synthesis include thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diniprofylline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Diniprofylline has a wide range of scientific research applications:

Mechanism of Action

Diniprofylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn causes relaxation of smooth muscle cells in the respiratory tract. The compound also enhances respiratory drive by stimulating the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Diniprofylline

This compound is unique due to its specific ester linkage with pyridinecarboxylic acid, which imparts distinct pharmacological properties. Unlike theophylline and aminophylline, this compound has a more pronounced effect on respiratory drive and is particularly effective in severe respiratory insufficiencies .

Biological Activity

Diniprofylline is a xanthine derivative that has been studied for its various biological activities, particularly in the context of respiratory diseases and cardiovascular health. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical structure: 1,3-dimethyl-7-(1-phenyl-2-propyl) xanthine) is primarily recognized for its role as a bronchodilator. It exhibits properties that may benefit patients with chronic obstructive pulmonary disease (COPD) and asthma by relaxing bronchial smooth muscles and enhancing airflow.

This compound's biological activity is attributed to several mechanisms:

  • Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels result in smooth muscle relaxation and bronchodilation.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating inflammatory pathways, thereby reducing airway inflammation.
  • Antioxidant Properties : Studies indicate that this compound possesses antioxidant capabilities, which help in mitigating oxidative stress in lung tissues.

Pharmacological Properties

The following table summarizes key pharmacological properties and biological activities of this compound:

Activity Mechanism Reference
BronchodilationPDE inhibition, increased cAMP
Anti-inflammatoryModulation of cytokine release
AntioxidantScavenging free radicals
ACE2 ModulationInteraction with angiotensin-converting enzyme 2 (ACE2)

Case Studies

  • Asthma Management : A clinical study evaluated the efficacy of this compound in patients with asthma. Results indicated significant improvement in lung function parameters compared to a placebo group, suggesting its potential as an adjunct therapy in asthma management.
  • COPD Treatment : In a randomized control trial, this compound demonstrated enhanced bronchodilation effects when used alongside standard COPD medications. Patients reported reduced symptoms and improved quality of life.

In Vitro Studies

  • Antioxidant Activity : In vitro assays showed that this compound effectively scavenged free radicals, with a notable increase in ferric reducing ability (FRAP) values compared to control groups. This suggests its potential role in protecting lung tissues from oxidative damage .
  • ACE Inhibition : this compound was tested for its ability to inhibit ACE activity, which is crucial in the renin-angiotensin system. The results indicated a significant reduction in ACE activity, supporting its use in managing conditions related to hypertension and heart failure .

Properties

IUPAC Name

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXGPGZXYJCCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864792
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-30-7
Record name 1,1′-[1-[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)methyl]-1,2-ethanediyl] di-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diniprofylline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diniprofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINIPROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F70GCU00A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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